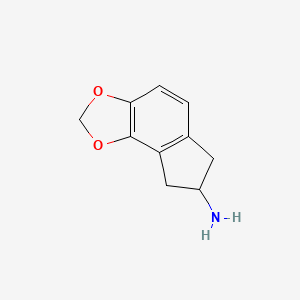

4,5-Methylenedioxy-2-aminoindane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,5-Methylenedioxy-2-aminoindane is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Scientific Research Applications

4,5-MDAI has been studied for its potential applications across several scientific domains:

Chemistry

- Analytical Chemistry: Used as a reference compound for developing new synthetic methods and studying reaction mechanisms.

- Derivatization Techniques: Various derivatization methods have been evaluated for the accurate identification of aminoindanes using gas chromatography-mass spectrometry (GC-MS) techniques .

Biology

- Neurotransmitter Interaction: Research indicates that 4,5-MDAI acts primarily as a serotonin releasing agent. It interacts with serotonin transporters (SERT), leading to increased serotonin levels in the synaptic cleft, which is associated with entactogenic effects like emotional openness and enhanced social interaction.

- Animal Studies: Studies have shown that aminoindanes like 4,5-MDAI produce empathogenic effects similar to MDMA but with a potentially lower risk of neurotoxicity at recreational doses .

Medicine

- Therapeutic Potential: Investigations into its therapeutic applications suggest it may be beneficial in developing new drugs aimed at mood disorders due to its serotonergic activity .

- Comparative Toxicology: Unlike other amphetamines, 4,5-MDAI appears to have a benign profile concerning neurotoxicity based on animal model studies, although further research is needed to confirm these findings in humans .

Table: Summary of Key Findings on 4,5-MDAI

化学反应分析

Synthetic Preparation and Key Reactions

The synthesis of 4,5-MDAI involves multi-step reactions starting from substituted indanone precursors. A documented route includes:

Oximation Reaction

Starting Material : 4,5-Methylenedioxyindanone

Reagent : Hydroxylamine hydrochloride

Conditions : Reflux in ethanol/water

Product : 4,5-Methylenedioxyindanone oxime

This intermediate is critical for subsequent reduction to the amine .

Reduction of Oxime to Amine

Reagent : Lithium aluminum hydride (LiAlH₄)

Conditions : Anhydrous tetrahydrofuran (THF), reflux

Product : 4,5-Methylenedioxy-2-aminoindane (freebase)

The reduction step introduces the primary amine group, forming the core structure of 4,5-MDAI .

Hydrochloride Salt Formation

Reagent : Hydrochloric acid (HCl)

Conditions : Ethanol solvent, room temperature

Product : this compound hydrochloride

The hydrochloride salt improves stability and crystallinity .

Table 1: Synthetic Intermediates and Key Analytical Data

| Compound | Retention Time (GC, min) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 4,5-MDAI freebase | 11.53 | C₁₀H₁₁NO₂ | 177.20 |

| 4,5-MDAI hydrochloride | 15.27 (TMS derivative) | C₁₀H₁₂ClNO₂ | 213.66 |

| 4,5-Methylenedioxyindanone | 13.01 | C₁₀H₈O₃ | 176.17 |

Data derived from GC-MS and NMR analyses .

Derivatization Reactions for Analytical Characterization

Derivatization is employed to enhance chromatographic resolution and mass spectral differentiation of 4,5-MDAI from its isomers (e.g., 5,6-MDAI). Three methods are validated:

Trifluoroacetylation (MBTFA)

Reagent : N-Methyl-bis(trifluoroacetamide)

Conditions : 70°C for 30 minutes

Product : Trifluoroacetylated 4,5-MDAI

Heptafluorobutyrylation (HFBA)

Reagent : Heptafluorobutyric anhydride

Conditions : 70°C for 30 minutes

Product : Heptafluorobutyryl derivative

Ethyl Chloroformate (ECF) Derivatization

Reagent : Ethyl chloroformate

Conditions : Room temperature, pyridine catalyst

Product : Ethoxycarbonyl derivative

Table 2: Derivatization Impact on Chromatographic Separation

| Derivatization Method | Retention Time (Rxi®-5Sil MS, min) | Resolution from 5,6-MDAI |

|---|---|---|

| Underivatized | 11.53 | Co-elution |

| MBTFA | 15.36 | Baseline separation |

| HFBA | 20.89 | Complete separation |

Derivatization eliminates co-elution issues with 5,6-MDAI, enabling precise identification .

Amine Group Reactions

The primary amine in 4,5-MDAI participates in:

-

Schiff Base Formation : Reacts with aldehydes/ketones under mild acidic conditions.

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) .

Aromatic Ring Reactivity

The methylenedioxy-substituted benzene ring is electron-rich, facilitating:

-

Electrophilic Substitution : Limited reactivity due to steric hindrance from the methylenedioxy bridge .

-

Oxidation : Resistant to common oxidizing agents (e.g., KMnO₄), preserving the ring structure under standard conditions.

Stability and Degradation

4,5-MDAI hydrochloride exhibits stability in:

-

Aqueous Solutions : No significant hydrolysis at pH 4–8 (25°C, 48 hours).

-

Thermal Stress : Decomposes above 200°C, producing CO₂ and NH₃ .

Analytical Differentiation from Isomers

Key Spectral Differences (vs. 5,6-MDAI):

属性

CAS 编号 |

182634-37-3 |

|---|---|

分子式 |

C10H11NO2 |

分子量 |

177.20 |

IUPAC 名称 |

7,8-dihydro-6H-cyclopenta[g][1,3]benzodioxol-7-amine |

InChI |

InChI=1S/C10H11NO2/c11-7-3-6-1-2-9-10(8(6)4-7)13-5-12-9/h1-2,7H,3-5,11H2 |

InChI 键 |

AHYFDWHTTFREHS-UHFFFAOYSA-N |

SMILES |

C1C(CC2=C1C=CC3=C2OCO3)N |

规范 SMILES |

C1C(CC2=C1C=CC3=C2OCO3)N |

Key on ui other cas no. |

182634-37-3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。